molecular formula C10H6BrN3S B12633810 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile

3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile

Cat. No.: B12633810
M. Wt: 280.15 g/mol
InChI Key: MLZWBRUCQNHJGE-UHFFFAOYSA-N
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Description

3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is a heterocyclic organic compound that features a thiazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile typically involves the formation of the thiazole ring followed by the introduction of the amino and bromo substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminothiazole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using NBS or bromine in acetic acid.

Major Products:

Scientific Research Applications

3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The bromine atom can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

    2-Amino-5-bromothiazole: Shares the thiazole ring and bromine substitution but lacks the benzonitrile group.

    3-(2-Amino-1,3-thiazol-4-yl)benzonitrile: Similar structure but without the bromine atom.

Uniqueness: 3-(2-Amino-5-bromo-1,3-thiazol-4-yl)benzonitrile is unique due to the combined presence of the amino, bromo, and benzonitrile groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H6BrN3S

Molecular Weight

280.15 g/mol

IUPAC Name

3-(2-amino-5-bromo-1,3-thiazol-4-yl)benzonitrile

InChI

InChI=1S/C10H6BrN3S/c11-9-8(14-10(13)15-9)7-3-1-2-6(4-7)5-12/h1-4H,(H2,13,14)

InChI Key

MLZWBRUCQNHJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(SC(=N2)N)Br)C#N

Origin of Product

United States

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